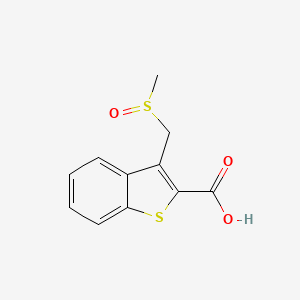

3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid

描述

属性

IUPAC Name |

3-(methylsulfinylmethyl)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S2/c1-16(14)6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMLWGAAUPYKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1=C(SC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of 3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid typically involves:

- Formation of the benzothiophene ring system.

- Introduction of the carboxylic acid group at the 2-position.

- Installation of the methanesulfinylmethyl substituent at the 3-position.

This sequence can be achieved through palladium-catalyzed cyclizations, nucleophilic substitutions, and oxidation steps.

Palladium-Catalyzed Cyclization and Carbonylation

A prominent method for synthesizing benzothiophene carboxylic acid derivatives involves palladium-catalyzed intramolecular cyclization of 2-(methylthio)phenylacetylenes followed by carbonylation to install the carboxylic acid ester, which can be hydrolyzed to the acid.

- Substrate: 2-(Methylthio)phenylacetylene derivatives.

- Catalyst: PdI2 (5 mol%) with KI as additive.

- Solvent: Methanol or other alcohols.

- Conditions: 40 atm of CO–air mixture, 80 °C, 15–24 hours.

- Coordination of the alkyne to Pd center.

- 5-endo-dig cyclization via nucleophilic attack of the methylthio group forming a sulfonium intermediate.

- Demethylation by iodide anion generating a thiolate intermediate.

- Carbon monoxide insertion into Pd–C bond.

- Nucleophilic attack by alcohol to form ester.

- Reoxidation of Pd(0) to PdI2 by oxygen.

This method yields benzothiophene-3-carboxylic esters with moderate to good yields (e.g., 43% isolated yield for methyl ester) and can be adapted to various substituents on the aromatic ring.

Introduction of the Methanesulfinylmethyl Group

The methanesulfinylmethyl substituent at the 3-position can be introduced by oxidation of the corresponding methylthio group or by nucleophilic substitution reactions involving sulfinylmethyl precursors.

- Starting from 3-(methylthio)methyl-substituted benzothiophene derivatives, controlled oxidation using oxidizing agents (e.g., mCPBA, hydrogen peroxide) converts the methylthio group to the methanesulfinylmethyl group.

- Reaction conditions must be optimized to avoid overoxidation to sulfone or degradation of the benzothiophene core.

The oxidation step is critical to achieve the sulfoxide functionality characteristic of the methanesulfinylmethyl substituent.

Carboxylic Acid Formation

The ester obtained from the palladium-catalyzed carbonylation step can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

- Typical hydrolysis involves aqueous sodium hydroxide or hydrochloric acid under reflux.

- The acid can be purified by recrystallization or extraction.

Typical Experimental Procedure Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Synthesis of 2-(methylthio)phenylacetylene | Sonogashira coupling of 2-halothioanisoles with terminal alkynes | Precursor for cyclization |

| 2. PdI2/KI-catalyzed cyclization & carbonylation | PdI2 (5 mol%), KI (2.5 equiv), MeOH, 80 °C, 40 atm CO–air, 15–24 h | Formation of benzothiophene-3-carboxylic ester |

| 3. Oxidation of methylthio to methanesulfinylmethyl | mCPBA or H2O2, controlled conditions | Introduction of sulfoxide group |

| 4. Hydrolysis of ester | NaOH or HCl, reflux | Formation of carboxylic acid |

Research Findings and Optimization Notes

- The palladium-catalyzed carbonylation is sensitive to the ratio of KI and PdI2; higher KI ratios improve selectivity toward the desired ester.

- Oxidation must be carefully controlled to prevent formation of sulfone or degradation of the benzothiophene ring.

- Solvent choice influences reaction efficiency; methanol is preferred for carbonylation, while dichloromethane or DMF are used for oxidation and coupling steps.

- Purification typically involves extraction, washing with saturated sodium bicarbonate and brine, drying over magnesium sulfate or sodium sulfate, and recrystallization or chromatography.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents | Conditions | Yield/Remarks |

|---|---|---|---|---|

| Sonogashira Coupling | Formation of 2-(methylthio)phenylacetylene | 2-halothioanisole, terminal alkyne, Pd catalyst | Standard Sonogashira conditions | High yield, substrate for cyclization |

| Pd-Catalyzed Cyclization & Carbonylation | Cyclization to benzothiophene ester | PdI2, KI, MeOH, CO–air | 80 °C, 40 atm, 15–24 h | Moderate to good yields (~40-50%) |

| Oxidation of Methylthio to Sulfoxide | Conversion to methanesulfinylmethyl | mCPBA, H2O2 | Controlled temperature, time | Requires careful monitoring |

| Ester Hydrolysis | Conversion to carboxylic acid | NaOH or HCl | Reflux, aqueous | Quantitative conversion |

化学反应分析

Types of Reactions

3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated benzothiophene derivatives.

科学研究应用

3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

作用机制

The mechanism of action of 3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The methanesulfinyl group can participate in redox reactions, influencing the compound’s reactivity. Additionally, the benzothiophene core can interact with biological macromolecules, potentially modulating their function and activity.

相似化合物的比较

Table 1: Structural and Functional Comparison of Key Analogs

Pharmacological and Physicochemical Properties

Electronic and Solubility Profiles :

- The sulfinyl group (-S(O)CH₃) in the target compound enhances polarity compared to the thioether (-SCH₃) analog, improving aqueous solubility while retaining moderate lipophilicity for membrane permeability .

- The sulfonyl analog (-SO₂CH₃) exhibits higher polarity, which may reduce bioavailability despite increased metabolic stability .

Enzyme Inhibition: BTCA (unsubstituted at position 3) shows dual COX-2/5-LOX inhibition with binding energies of -8.2 kcal/mol and -7.9 kcal/mol, respectively . Derivatives with bulkier substituents (e.g., 3-[(3,4-dimethoxybenzoyl)amino]) demonstrate enhanced specificity for viral targets but reduced anti-inflammatory efficacy .

Computational Insights :

- Molecular docking studies indicate that the sulfinyl group in the target compound forms hydrogen bonds with COX-2 active-site residues (e.g., Arg120 and Tyr355), similar to BTCA but with improved steric compatibility .

- Hirshfeld surface analysis of BTCA derivatives reveals that electron-withdrawing groups at position 3 enhance intermolecular interactions, correlating with higher inhibitory potency .

生物活性

3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C11H12O3S2

- Molecular Weight: 244.34 g/mol

- Solubility: Soluble in organic solvents such as ethanol and acetone; insoluble in water.

The compound's biological activity is primarily attributed to its interaction with various cellular targets, influencing multiple biochemical pathways:

- Enzyme Inhibition: Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic processes, such as demethylases (e.g., KDM1A and LSD1) that regulate DNA methylation .

- Cell Signaling Modulation: It can modulate key signaling pathways, affecting cell proliferation, differentiation, and apoptosis. This modulation is crucial for therapeutic applications in cancer and other diseases .

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Properties: Preliminary studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Antioxidant Activity: It has been noted for its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Study 1: Anticancer Activity

A study evaluated the anticancer potential of the compound against several human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against breast and lung cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 20.0 |

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound. It was found to inhibit the expression of COX-2 and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for its anti-inflammatory effects .

常见问题

Q. Q1.1: What are the key synthetic routes for 3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid, and how do reaction conditions influence product purity?

Answer: The synthesis typically involves functionalization of the benzothiophene core. A common approach is to introduce the methanesulfinylmethyl group via nucleophilic substitution or oxidation. For example:

- Step 1: Prepare 1-benzothiophene-2-carboxylic acid derivatives (e.g., via Friedel-Crafts acylation or cyclization of thiophenol derivatives) .

- Step 2: Introduce the methanesulfinylmethyl group using methanesulfinyl chloride or oxidation of a methylthio intermediate (CH3S-) with agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

- Step 3: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while low temperatures (−10°C to 25°C) reduce over-oxidation .

Key Considerations:

- Purity: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for isolation.

- Characterization: Confirm structure via / NMR (e.g., sulfoxide proton at δ 2.5–3.5 ppm) and LCMS to verify molecular ion peaks .

Q. Q1.2: What spectroscopic methods are critical for characterizing this compound, and how are spectral data interpreted?

Answer:

- NMR Spectroscopy:

- NMR: Identify protons on the benzothiophene ring (aromatic protons: δ 7.0–8.5 ppm) and methanesulfinylmethyl group (CH3SO-: δ 2.5–3.5 ppm as a singlet or multiplet) .

- NMR: Carboxylic acid carbonyl at δ ~170 ppm; sulfoxide sulfur-linked carbon at δ ~45–55 ppm .

- IR Spectroscopy: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680–1720 cm⁻¹), and sulfoxide S=O stretch (~1030–1060 cm⁻¹) .

- Mass Spectrometry: ESI-MS or HRMS to confirm molecular weight (theoretical for CHOS: 278.01 g/mol) and fragmentation patterns (e.g., loss of COOH or CH3SO groups) .

Advanced Research Questions

Q. Q2.1: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in biological data (e.g., antimicrobial IC values) may arise from:

- Purity Variations: Impurities >5% can skew results. Validate purity via HPLC (>98%) and quantify residual solvents (e.g., DMSO) .

- Structural Analogues: Subtle changes (e.g., oxidation state of sulfur) alter activity. Compare with analogues like 3-(methylthio)methyl derivatives to isolate sulfoxide-specific effects .

- Assay Conditions: Standardize protocols (e.g., cell line viability assays in triplicate, controlled O levels for redox-sensitive compounds) .

Methodological Fixes:

Q. Q2.2: What strategies optimize the chemoselective synthesis of derivatives for targeted drug discovery?

Answer:

- Functional Group Compatibility:

- Protect the carboxylic acid as a methyl ester during sulfoxide formation to prevent side reactions .

- Use mild oxidizing agents (e.g., Oxone®) to avoid over-oxidation to sulfone derivatives .

- Catalytic Methods: Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at the 3-position while preserving the sulfoxide group .

- Computational Modeling: Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide regioselective modifications .

Example Protocol:

Protect carboxylic acid as methyl ester (MeOH, H).

Introduce methanesulfinylmethyl group via mCPBA oxidation.

Deprotect ester (LiOH, THF/HO) .

Q. Q2.3: How can researchers design experiments to probe the compound’s interaction with biological targets?

Answer:

- Biophysical Assays:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) to measure binding affinity (K) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

- Molecular Docking: Use software (AutoDock Vina) to model binding poses, focusing on sulfoxide’s hydrogen-bonding potential and carboxylic acid’s electrostatic interactions .

- Mutagenesis Studies: Modify amino acid residues in target proteins (e.g., cysteine to alanine) to test sulfoxide-dependent binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。